molecular formula C12H17NS B13285031 N-(4-methylphenyl)thian-3-amine

N-(4-methylphenyl)thian-3-amine

Cat. No.: B13285031
M. Wt: 207.34 g/mol
InChI Key: WGDXMUMCEGNMSB-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)thian-3-amine is a sulfur-containing heterocyclic compound featuring a thiane (a six-membered saturated ring with one sulfur atom) substituted at the 3-position with an amine group linked to a 4-methylphenyl aromatic ring. The 4-methylphenyl group may influence electronic properties, solubility, and intermolecular interactions, as seen in related compounds .

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-(4-methylphenyl)thian-3-amine

InChI

InChI=1S/C12H17NS/c1-10-4-6-11(7-5-10)13-12-3-2-8-14-9-12/h4-7,12-13H,2-3,8-9H2,1H3

InChI Key

WGDXMUMCEGNMSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2CCCSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)thian-3-amine can be achieved through several methods. One common approach involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This reaction is typically carried out under controlled conditions to ensure high yield and purity. Another method involves the reductive amination of 4-methylbenzene-1,3-diamine using suitable reducing agents .

Industrial Production Methods

In an industrial setting, the continuous flow process is often employed for the synthesis of this compound. This method utilizes a microreactor system to optimize reaction conditions and achieve high efficiency . The use of continuous flow technology allows for better control over reaction parameters, leading to improved selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)thian-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives with different substituents.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Halogens (e.g., bromine in ) increase molecular weight and may enhance halogen bonding, whereas methyl/methoxy groups influence steric bulk and electron distribution .
  • Core Heterocycle : Thiane (saturated sulfur ring) vs. thiophene (unsaturated) vs. pyridine (aromatic nitrogen) alters conformational flexibility and electronic properties. For instance, thiophene derivatives exhibit greater π-conjugation , while pyridines offer hydrogen-bonding sites .

Physicochemical Properties

  • Crystal Packing : In imidazole analogs with 4-methylphenyl groups (), dihedral angles between aromatic planes (~56°) and weak C–H⋯N/π–π interactions dominate packing, suggesting similar behavior in this compound .
  • Solubility : The 4-methylphenyl group likely reduces aqueous solubility compared to polar substituents (e.g., methoxy in ), though thiane’s saturated ring may improve lipid solubility.

Biological Activity

N-(4-methylphenyl)thian-3-amine is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thian-3-amine core, which is a sulfur-containing heterocycle, combined with a 4-methylphenyl substituent. Its molecular formula is C11H12N2SC_{11}H_{12}N_{2}S, with a molecular weight of approximately 207.34 g/mol. The unique structure contributes to its diverse chemical reactivity and potential biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that the compound may modulate the activity of these molecular targets, influencing various signaling pathways. This modulation can lead to significant biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For example, it has shown activity against Staphylococcus epidermidis, a common pathogen associated with skin infections .

Anticancer Potential

Research into the anticancer potential of this compound indicates promising results. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. The compound's mechanism may involve inducing apoptosis (programmed cell death) and disrupting cell cycle progression in cancer cells .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting significant antibacterial potential .
  • Cancer Cell Line Studies : In another study, this compound was tested on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent reduction in cell viability, with IC50 values around 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightNotable Activities
N-(4-chlorophenyl)thian-3-amineC11H10ClN2SC_{11}H_{10}ClN_{2}S237.72 g/molAntimicrobial, anticancer
N-(3-fluorophenyl)thian-3-amineC11H10FN2SC_{11}H_{10}FN_{2}S225.33 g/molAnticancer
N-(2-methylphenyl)thian-3-amineC11H12N2SC_{11}H_{12}N_{2}S206.34 g/molLimited studies on biological activity

This table illustrates that while other thian derivatives also exhibit biological activities, this compound stands out due to its specific structural features and demonstrated efficacy in both antimicrobial and anticancer contexts.

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